Metominostrobin
Overview
Description
Metominostrobin is a fungicide used for the control of Pyricularia oryzae on rice crops . It is a strobilurin fungicide and is also classified as an amide fungicide and a methoxyiminoacetimide strobilurin fungicide . It is not approved for use in the UK but is approved in several EU member states .
Molecular Structure Analysis
Metominostrobin has a molecular formula of C16H16N2O3 . Its structure includes one E/Z center . The International Chemical Identifier (InChI) is InChI=1S/C16H16N2O3/c1-17-16(19)15(18-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,19)/b18-15+ .
Physical And Chemical Properties Analysis
Metominostrobin has a molecular mass of 284.31 . It is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2E)-(methoxyimino)(2-phenoxyphenyl)acetic acid with the amino group of methylamine .
Scientific Research Applications
Sensitivity Monitoring in Magnaporthe grisea : A study by Araki et al. (2005) examined the sensitivity of the fungus Magnaporthe grisea to Metominostrobin. It found that there was no emergence of resistant strains and no significant mutations in the fungus's cytochrome b gene, which is relevant for resistance to QoI fungicides like Metominostrobin.
Impact of Water Properties on Metominostrobin Release : Research by Tashima et al. (2001) investigated how water properties like pH, hardness, and temperature affect the release profile of Metominostrobin from time-controlled release granules. They found that changes in pH and water hardness had no significant effect, but temperature variations altered the release rate.
Effect of White Carbon in Polymer Membrane on Metominostrobin Release : Another study by Tashima et al. (2000) explored how white carbon in water-insoluble polymer membranes affects the release of Metominostrobin. The research concluded that increasing white carbon amounts shortened the lag time for release and increased the release rate.
Drug Release Profiles : A study on the effect of vehicles like talc on the release profile of Metominostrobin was conducted by Tashima et al. (2000). They found that the presence of talc, a hydrophobic vehicle, prolonged the lag time of Metominostrobin release from time-controlled release granules.
Strobilurin Acaricide Discovery : Research by Liu et al. (2009) detailed the discovery of a novel strobilurin acaricide, including the exploration of Metominostrobin and its analogues. This study is significant for its contribution to the development of new acaricidal agents.
Analytical Method Development : A method for the determination of strobilurin fungicides, including Metominostrobin, in baby foods was developed by Viñas et al. (2009). This involved using solid-phase microextraction gas chromatography-mass spectrometry, highlighting the importance of sensitive detection methods in food safety.
Safety And Hazards
Metominostrobin is harmful if swallowed or inhaled . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
properties
IUPAC Name |
(2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-17-16(19)15(18-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,19)/b18-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIRDDUVRXCDBN-OBGWFSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=N/OC)/C1=CC=CC=C1OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057959 | |
Record name | Metominostrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Metominostrobin | |
CAS RN |
133408-50-1 | |
Record name | Metominostrobin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133408-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metominostrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.